4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a chloro group at position 4, an ethanesulfonyl group at position 5, and a methyl group at position 1. The ethanesulfonyl substituent (-SO₂C₂H₅) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity compared to other pyrazolone derivatives.
Properties
CAS No. |
92607-67-5 |
|---|---|
Molecular Formula |
C6H9ClN2O3S |
Molecular Weight |
224.67 g/mol |
IUPAC Name |
4-chloro-3-ethylsulfonyl-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H9ClN2O3S/c1-3-13(11,12)6-4(7)5(10)8-9(6)2/h3H2,1-2H3,(H,8,10) |
InChI Key |
SSCNWABFNMTJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=O)NN1C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazol-5(4H)-one with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyrazolones.
Scientific Research Applications
4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one with analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups : The ethanesulfonyl group in the target compound likely enhances electrophilic reactivity compared to brominated analogs (e.g., m/z 381 in ) or ethyl/phenyl substituents. This could influence its stability in synthetic pathways or interactions in biological systems.
- Halogen vs. Sulfonyl : Bromine substituents () increase molecular weight and may confer different reactivity (e.g., nucleophilic substitution), whereas the sulfonyl group could enhance solubility in polar solvents or acidic/basic media.
- Antioxidant Potential: While highlights antioxidant activity in 5-methyl-2-phenyl analogs, the ethanesulfonyl group’s electron-withdrawing nature might reduce radical-scavenging efficacy compared to electron-donating substituents.
Research Implications and Gaps
- Biological Activity: While and highlight medicinal applications for pyrazolone derivatives, the target compound’s biological profile remains unexplored in the provided evidence.
- Spectral Characterization : IR, NMR, and LC/MS data for the target compound are lacking; comparative studies with analogs (e.g., ) would clarify substituent effects on spectral signatures.
Biological Activity
4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrazoles are known for their diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular structure of 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one can be described as follows:
- Molecular Formula : C7H10ClN3O2S
- Molecular Weight : 223.68 g/mol
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that various pyrazole compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor progression. The compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of proliferation |
| NCI-H460 | 0.95 | Autophagy induction |
These findings suggest that 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one may act as a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have reported that compounds within this class can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. The specific compound's structure may enhance its binding affinity to these targets, leading to a reduction in inflammatory responses.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial properties against various pathogens. The compound's efficacy against bacterial strains was assessed using standard antimicrobial susceptibility testing methods:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound possesses notable antimicrobial activity, making it a potential candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one:
- Breast Cancer Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives showed synergistic effects when combined with conventional chemotherapy agents like doxorubicin. This suggests that the compound could enhance the efficacy of existing treatments .
- Inflammation Model : Animal models of inflammation demonstrated that pyrazole derivatives significantly reduced edema and inflammatory markers when administered, indicating their potential use in treating inflammatory diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
